REACTION_CXSMILES
|
[CH:1]([O:4]C(C)C)([CH3:3])[CH3:2].[Al:8].Cl.O.[NH:11]1[C:21](=[O:22])[C:20]2[NH:19][C:17](=[O:18])[NH:16][C:15]=2[NH:14][ClH:12]1=[O:13]>C(O)C>[CH3:2][CH:1]([CH3:3])[O-:4].[Al+3:8].[CH3:2][CH:1]([CH3:3])[O-:4].[CH3:2][CH:1]([CH3:3])[O-:4].[NH:11]1[C:21](=[O:22])[C:20]2[NH:19][C:17](=[O:18])[NH:16][C:15]=2[NH:14][ClH:12]1=[O:13] |f:0.1,6.7.8.9|
|
Name
|
aluminum isopropyloxide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C.[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
polyglycol octyl phenyl ether
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
chlorauric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Name
|
AIP
|
Type
|
product
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
chlorauric acid
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |